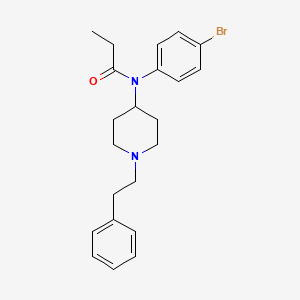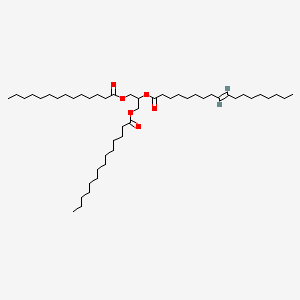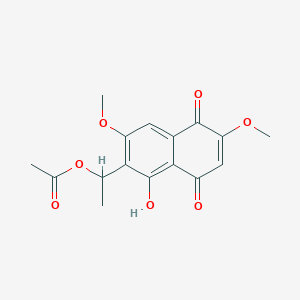
5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione
概要
説明
5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. This particular compound has been identified in various pathogenic strains of the fungus Hendersonula toruloidea .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione typically involves the acetylation of 5-hydroxy-6-ethyl-2,7-dimethoxy-1,4-naphthoquinone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthoquinone derivatives, while reduction typically produces hydroquinone derivatives.
科学的研究の応用
5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of dyes and pigments due to its quinone structure.
作用機序
The mechanism by which 5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione exerts its effects is not fully understood. it is believed to interact with cellular components such as proteins and DNA, leading to oxidative stress and apoptosis in cancer cells. The compound may also inhibit certain enzymes involved in cellular metabolism .
類似化合物との比較
Similar Compounds
2,7-Dimethoxy-6-ethyl-5-hydroxy-1,4-naphthoquinone: Another naphthoquinone derivative with similar properties.
Juglone (5-hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with known antimicrobial and anticancer properties.
Uniqueness
5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione is unique due to its specific acetoxyethyl group, which may confer distinct biological activities compared to other naphthoquinone derivatives .
特性
IUPAC Name |
1-(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-7(23-8(2)17)13-11(21-3)5-9-14(16(13)20)10(18)6-12(22-4)15(9)19/h5-7,20H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIIQTSBSNAYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151467 | |
| Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68594-15-0 | |
| Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68594-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


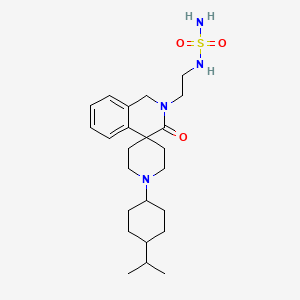

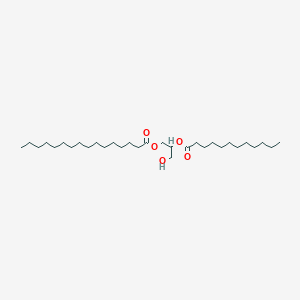
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)
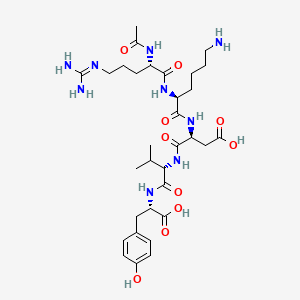
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
![1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid](/img/structure/B3026145.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026147.png)
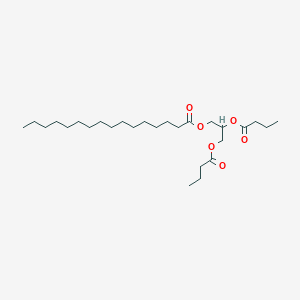
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
